REACTION_SMILES
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[Br:12][Br:13].[C:14]([OH:15])(=[O:16])[CH3:17].[O:1]1[CH2:2][CH2:3][CH:4]([NH2:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21>>[O:1]1[CH2:2][CH2:3][CH:4]([NH2:11])[c:5]2[cH:6][c:7]([Br:12])[cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCOc2ccccc21
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Name
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Type
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product
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Smiles
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NC1CCOc2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |